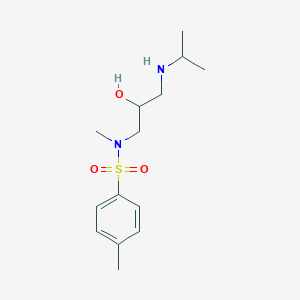

![molecular formula C16H16N2O2 B2882072 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol CAS No. 429651-56-9](/img/structure/B2882072.png)

5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

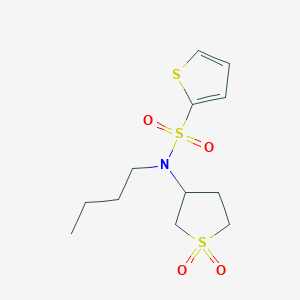

“5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol” is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 . It is related to other compounds such as “5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol” and “5-amino-2-(5-chlorobenzo[d]oxazol-2-yl)phenol” which are used in scientific research .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound “2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols” was synthesized from “2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols” through the unprecedented formation of an imidazole ring from two methanimino groups .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazole ring, a phenol group, and an isopropyl group. The presence of these functional groups may influence its reactivity and properties .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the available literature.Scientific Research Applications

Synthesis and Photophysical Characteristics

Researchers have synthesized various derivatives inspired by the core structure of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol, investigating their photophysical characteristics. For instance, the synthesis and study of excited-state intramolecular proton transfer (ESIPT) inspired derivatives have shown that these compounds exhibit single absorption and dual emission characteristics, indicating potential applications in fluorescent materials and optical sensors (Padalkar et al., 2011).

Antimicrobial Activities

Several studies have reported the synthesis of derivatives with significant antimicrobial activities. For example, compounds synthesized from 5-Amino-2-hydroxybenzoic acid demonstrated antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hussain et al., 2008). Another study on pyrazolo[1,5-a]pyrimidines derivatives highlighted their antifungal abilities against various phytopathogenic fungi, further emphasizing the biological applications of these compounds (Zhang et al., 2016).

Corrosion Inhibition

The application of these compounds extends to the field of corrosion inhibition as well. Research has demonstrated that thiazoles and related derivatives can act as effective corrosion inhibitors for metals, indicating their utility in protecting industrial materials (Farahati et al., 2019).

Antioxidant Properties

Phenolic derivatives, including those structurally related to this compound, have been studied for their antioxidant activities. For example, the inhibitory action of phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate on membrane lipid peroxidation suggests their potential as antioxidants and peroxyl radical scavengers (Dinis et al., 1994).

Safety and Hazards

While specific safety and hazard information for “5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol” was not found, related compounds have been associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

5-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-5-4-11(17)8-14(12)19/h3-9,19H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWSEMWLYVWBOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

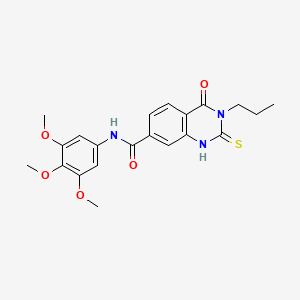

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

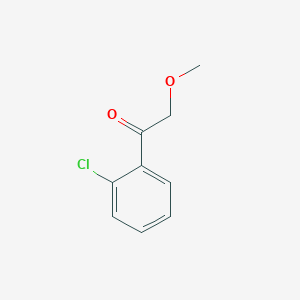

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)

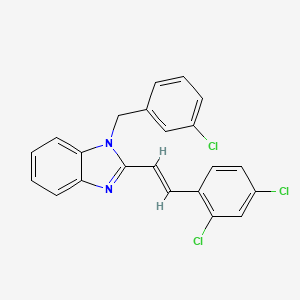

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)